[1-(2-Ethoxyethyl)cyclopropyl]methanamine
Overview
Description
“[1-(2-Ethoxyethyl)cyclopropyl]methanamine” is an organic compound with the chemical formula C8H17NO . It is a liquid at room temperature .
Molecular Structure Analysis
The molecular structure of “this compound” is represented by the InChI code:InChI=1S/C8H17NO/c1-2-10-6-5-8(7-9)3-4-8/h2-7,9H2,1H3
. The compound has a molecular weight of 143.23 g/mol . Physical and Chemical Properties Analysis
“this compound” is a colorless liquid with a slightly sweet odor. It is soluble in various organic solvents and is stable under normal conditions.Scientific Research Applications
Clinical Effects and Safety Profile
- [1-(2-Ethoxyethyl)cyclopropyl]methanamine, referenced as cyclopropyl‐methoxycarbonyl metomidate or ABP‐700, is noted for its potential in clinical settings, particularly as a second-generation analogue of etomidate. Research highlights its capacity to maintain the hemodynamic and respiratory stability of etomidate while minimizing its suppressive effects on the adrenocortical axis. Clinical trials have explored the hypnotic effects, safety, and efficacy of ABP‐700, revealing its dose-dependent hypnotic effects without causing severe hypotension, significant respiratory depression, or adrenocortical suppression. However, concerns regarding involuntary muscle movements (IMMs) were noted, warranting further investigation (Valk et al., 2018) (Struys et al., 2017).
Pharmacokinetics and Pharmacodynamics
- Further research is needed to delineate the pharmacokinetics and pharmacodynamics of this compound. The compound demonstrates rapid onset and recovery times, indicative of its potential for short-term sedative applications. Detailed studies on its dose-proportional pharmacokinetics and the quantifiable concentration-effect relationship can provide valuable insights for clinical use and drug development (Struys et al., 2017).
Safety and Hazards
Mechanism of Action
Pharmacokinetics
The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of [1-(2-Ethoxyethyl)cyclopropyl]methanamine are currently unknown . These properties are crucial for understanding the compound’s bioavailability, or how much of the administered dose is able to reach the systemic circulation.
Properties
IUPAC Name |
[1-(2-ethoxyethyl)cyclopropyl]methanamine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H17NO/c1-2-10-6-5-8(7-9)3-4-8/h2-7,9H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XKUBJBFEFYEFTP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOCCC1(CC1)CN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H17NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101263915 | |
Record name | Cyclopropanemethanamine, 1-(2-ethoxyethyl)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID101263915 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
143.23 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1423025-58-4 | |
Record name | Cyclopropanemethanamine, 1-(2-ethoxyethyl)- | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1423025-58-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Cyclopropanemethanamine, 1-(2-ethoxyethyl)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID101263915 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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